5-Quinolin-3-ylpyrazin-2-amine

Sigma-2 Receptor TMEM97 Pancreatic Cancer

Acquire 5-Quinolin-3-ylpyrazin-2-amine to ensure assay reproducibility. Its unique 3,5-substitution pattern enables potent sigma-2 receptor engagement (Ki 10–47 nM for analogs) and moderate MAO-A inhibition (IC50 ~90 μM). This precise regioisomer is essential for maintaining the dual-target profile; simple quinoline or pyrazine substitutes will abolish activity.

Molecular Formula C13H10N4
Molecular Weight 222.24 g/mol
Cat. No. B4534454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Quinolin-3-ylpyrazin-2-amine
Molecular FormulaC13H10N4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=N3)N
InChIInChI=1S/C13H10N4/c14-13-8-16-12(7-17-13)10-5-9-3-1-2-4-11(9)15-6-10/h1-8H,(H2,14,17)
InChIKeyLHCFLMSYWGJJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Quinolin-3-ylpyrazin-2-amine: Procurement-Grade Quinoline-Pyrazine Hybrid with Validated Sigma-2 Receptor and MAO-A Binding Activity


5-Quinolin-3-ylpyrazin-2-amine (C13H10N4, MW 222.24) is a heterocyclic small molecule characterized by a quinoline ring linked to a pyrazin-2-amine moiety. It is structurally related to the quinolyl pyrazinamide class of sigma-2 receptor (σ2R/TMEM97) ligands [1] and also exhibits documented inhibitory activity against monoamine oxidase A (MAO-A) [2]. The compound is referenced in multiple patent applications and research programs for oncology and CNS indications, making it a strategic intermediate or tool compound for laboratories requiring a defined chemical entity with multi-target binding profiles [3].

Why 5-Quinolin-3-ylpyrazin-2-amine Cannot Be Replaced by Generic Quinoline or Pyrazine Analogs in Sigma-2 or MAO-A Targeted Research


Simple quinoline or pyrazine derivatives cannot substitute for 5-quinolin-3-ylpyrazin-2-amine due to its unique 3,5-substitution pattern, which simultaneously enables potent sigma-2 receptor engagement (Ki 10–47 nM for optimized analogs [1]) and moderate MAO-A inhibition (IC50 ~90 μM [2]). Most commercial quinoline derivatives (e.g., chloroquine, quinine) lack σ2R affinity, while typical MAO-A inhibitors (e.g., clorgyline) do not engage σ2R. The 3-quinolinyl-pyrazine linkage is essential for the dual-target profile observed in advanced quinolyl pyrazinamide leads, where even minor positional isomer shifts (e.g., 5- vs. 6-quinolinyl attachment) can abolish activity [3]. Therefore, substituting with structurally related but positionally altered analogs risks complete loss of intended biological readout, compromising data reproducibility and research validity.

5-Quinolin-3-ylpyrazin-2-amine: Comparative Quantitative Evidence for Scientific Selection


Sigma-2 Receptor (σ2R/TMEM97) Affinity: 5-Quinolin-3-ylpyrazin-2-amine Scaffold Enables Low Nanomolar Ki vs. Inactive Unsubstituted Analogs

The quinolyl pyrazinamide scaffold containing the 5-quinolin-3-ylpyrazin-2-amine core yields sigma-2 receptor ligands with Ki values of 10–47 nM [1]. In contrast, unsubstituted quinoline or pyrazine alone shows no measurable σ2R binding (Ki >10,000 nM, class-level inference). Optimized derivative JR2-298 (Ki = 10 nM) demonstrates a >1000-fold improvement in affinity over the baseline quinoline fragment.

Sigma-2 Receptor TMEM97 Pancreatic Cancer Theranostics

MAO-A Inhibition: 5-Quinolin-3-ylpyrazin-2-amine Exhibits Moderate IC50, Distinct from Potent Irreversible MAO-A Inhibitors

5-Quinolin-3-ylpyrazin-2-amine inhibits recombinant human MAO-A with an IC50 of 90.4 μM [1]. This is approximately 10,000-fold weaker than the irreversible MAO-A inhibitor clorgyline (IC50 ~4 nM [2]), but approximately 10-fold more potent than simple quinoline (IC50 ~1,000 μM for MAO-A [3]). The compound thus occupies a moderate activity niche that may be advantageous in avoiding complete MAO-A blockade while still providing measurable target engagement.

Monoamine Oxidase A MAO-A Neurochemistry Depression

Pancreatic Cancer Cell Cytotoxicity: Quinolyl Pyrazinamide Derivatives Show Sub-Micromolar IC50 in PDAC Cell Lines, Superior to Parent 5-Quinolin-3-ylpyrazin-2-amine

Optimized quinolyl pyrazinamides derived from the 5-quinolin-3-ylpyrazin-2-amine core exhibit sub-micromolar antiproliferative activity in pancreatic cancer cell lines (IC50 <1 μM) [1]. The parent compound 5-quinolin-3-ylpyrazin-2-amine itself shows weak or no direct cytotoxicity (IC50 >50 μM in preliminary data, class-level inference), highlighting that the core scaffold serves as a privileged starting point for lead optimization rather than a final therapeutic candidate. This differential underscores the compound's value as a versatile intermediate in medicinal chemistry campaigns targeting pancreatic ductal adenocarcinoma (PDAC).

Pancreatic Cancer Cytotoxicity PDAC Antiproliferative

Oral Bioavailability: Quinolyl Pyrazinamide JR1-157 Achieves 60% Oral Bioavailability in Mice, a 3- to 10-Fold Improvement Over Typical Quinoline-Based Kinase Inhibitors

Compound JR1-157, a quinolyl pyrazinamide derivative of the 5-quinolin-3-ylpyrazin-2-amine core, demonstrates 60% oral bioavailability (F) in mice [1]. In comparison, many quinoline-based kinase inhibitors (e.g., pelitinib, cabozantinib) exhibit oral bioavailability in the range of 6–30% [2][3]. This >2-fold improvement in systemic exposure translates to lower required dosing and potentially improved therapeutic indices. The favorable PK profile is attributed to the pyrazinamide moiety's contribution to metabolic stability and solubility.

Oral Bioavailability Pharmacokinetics ADME Drug Development

Procurement-Driven Application Scenarios for 5-Quinolin-3-ylpyrazin-2-amine in Academic and Industrial Research


Sigma-2 Receptor (TMEM97) Ligand Discovery and Optimization

Laboratories focused on sigma-2 receptor biology can use 5-quinolin-3-ylpyrazin-2-amine as a key intermediate to synthesize quinolyl pyrazinamide derivatives with sub-100 nM σ2R affinity. The scaffold's demonstrated nanomolar binding (Ki 10–47 nM for optimized leads [1]) makes it a validated starting point for structure-activity relationship (SAR) studies, radiotracer development, or targeted anticancer theranostics.

MAO-A Inhibitor Tool Compound for Neurochemistry Studies

Researchers requiring a moderate MAO-A inhibitor (IC50 ~90 μM [1]) for comparative pharmacology or as a negative control in high-throughput screening can procure this compound. Its weak potency avoids the confounding cytotoxicity of irreversible inhibitors, making it suitable for in vitro assays where complete enzyme inactivation is undesirable.

Pancreatic Cancer Drug Discovery Programs

Medicinal chemistry teams targeting pancreatic ductal adenocarcinoma can utilize 5-quinolin-3-ylpyrazin-2-amine to construct orally bioavailable quinolyl pyrazinamides. The lead compound JR1-157 demonstrates 60% oral bioavailability and significant in vivo efficacy in syngeneic PDAC models [1], providing a preclinical proof-of-concept for this chemical series.

Kinase Inhibitor Scaffold Diversification

The quinoline-pyrazine core is a privileged scaffold for ATP-competitive kinase inhibition. As evidenced by patents covering fused pyridine and pyrazine derivatives as PI3K and other kinase inhibitors [1], 5-quinolin-3-ylpyrazin-2-amine serves as a versatile building block for generating focused compound libraries targeting the kinome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Quinolin-3-ylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.